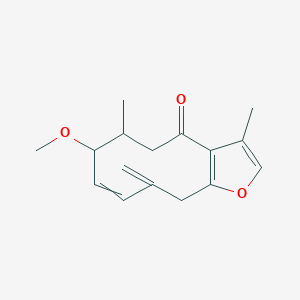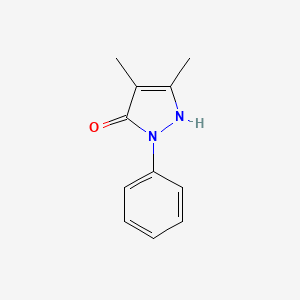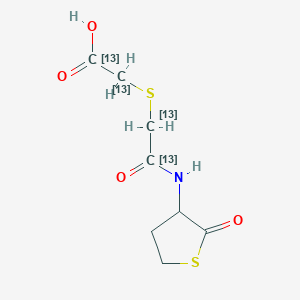
TCO-PEG24-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG24-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₆₄H₁₁₈N₂O₃₀, and it has a molecular weight of 1395.62 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG24-NHS ester involves the conjugation of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and N-hydroxysuccinimide (NHS) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions. The reaction proceeds as follows:
- Activation of the carboxyl group of PEG with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated PEG-NHS with TCO to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: TCO-PEG24-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DCM, DCC.
Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH (7-9).
Major Products: The major product formed from the reaction of this compound with primary amines is a PEGylated amide derivative .
Applications De Recherche Scientifique
Chemistry: TCO-PEG24-NHS ester is used as a linker in the synthesis of PROTACs, which are bifunctional molecules designed to target and degrade specific proteins within cells .
Biology: In biological research, this compound is employed to label antibodies, proteins, and other primary amine-containing macromolecules. This labeling facilitates the study of protein interactions and functions .
Medicine: this compound is utilized in drug discovery and development, particularly in the design of targeted therapies that degrade disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used to improve the solubility and stability of therapeutic proteins and peptides .
Mécanisme D'action
TCO-PEG24-NHS ester functions by forming a stable amide bond with primary amines on target proteins or other molecules. In the context of PROTACs, the TCO moiety binds to an E3 ubiquitin ligase, while the other ligand binds to the target protein. This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
TCO-PEG4-NHS ester: A shorter PEG linker used for similar applications but with reduced steric hindrance.
MS(PEG)24 Methyl-PEG-NHS ester: A methyl-terminated PEG linker used for PEGylation of proteins and peptides.
Uniqueness: TCO-PEG24-NHS ester stands out due to its longer PEG chain, which provides increased water solubility and reduced steric hindrance during ligation. This makes it particularly useful for labeling larger biomolecules and for applications requiring enhanced solubility .
Propriétés
Formule moléculaire |
C64H118N2O30 |
|---|---|
Poids moléculaire |
1395.6 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C64H118N2O30/c67-61-8-9-62(68)66(61)96-63(69)10-12-71-14-16-73-18-20-75-22-24-77-26-28-79-30-32-81-34-36-83-38-40-85-42-44-87-46-48-89-50-52-91-54-56-93-58-59-94-57-55-92-53-51-90-49-47-88-45-43-86-41-39-84-37-35-82-33-31-80-29-27-78-25-23-76-21-19-74-17-15-72-13-11-65-64(70)95-60-6-4-2-1-3-5-7-60/h1-2,60H,3-59H2,(H,65,70)/b2-1- |
Clé InChI |
AUMYFYHTDLUKEV-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


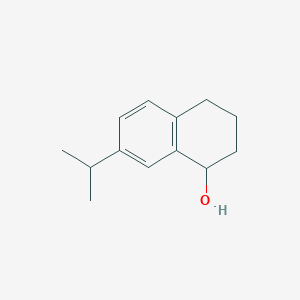
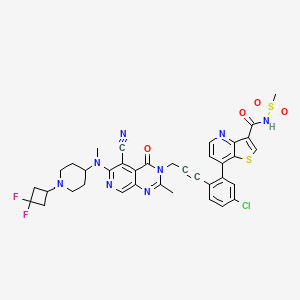
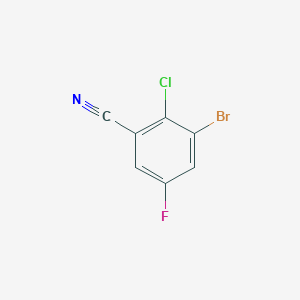
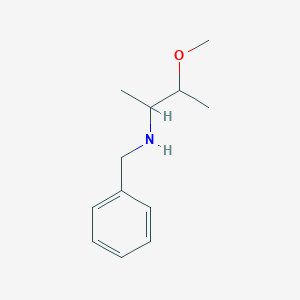
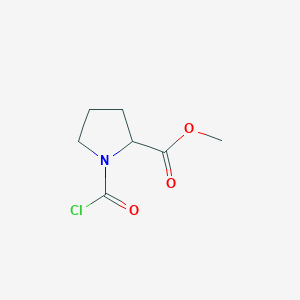


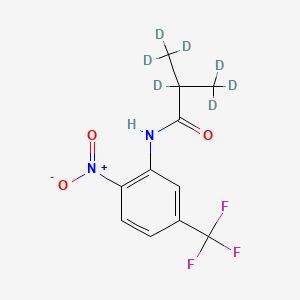
![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
